5-({3,5-Dibromo-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione
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Overview
Description
5-({3,5-Dibromo-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes bromine, fluorine, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({3,5-Dibromo-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione typically involves multiple steps, including the introduction of bromine and fluorine atoms, as well as the formation of the diazinane ring. One common method involves the use of electrophilic aromatic substitution to introduce bromine atoms into the aromatic ring, followed by nucleophilic substitution to attach the fluorophenyl group. The final step involves the formation of the diazinane ring through a cyclization reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-({3,5-Dibromo-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include quinones, reduced derivatives, and substituted analogs, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-({3,5-Dibromo-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5-({3,5-Dibromo-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-hydroxybenzoyl-2-ethyl-benzofuran-6-sulfonic acid: Shares the dibromo and aromatic characteristics but differs in its functional groups and overall structure.
3,5-Difluorophenylboronic acid: Contains fluorine atoms and an aromatic ring but lacks the complexity of the diazinane structure.
Uniqueness
5-({3,5-Dibromo-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione is unique due to its combination of bromine, fluorine, and methoxy groups, along with the diazinane ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C18H11Br2FN2O4 |
---|---|
Molecular Weight |
498.1 g/mol |
IUPAC Name |
5-[[3,5-dibromo-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H11Br2FN2O4/c19-12-6-9(5-11-16(24)22-18(26)23-17(11)25)7-13(20)15(12)27-8-10-3-1-2-4-14(10)21/h1-7H,8H2,(H2,22,23,24,25,26) |
InChI Key |
JYVOWESAIPYASN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2Br)C=C3C(=O)NC(=O)NC3=O)Br)F |
Origin of Product |
United States |
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